B1575245 Mammaglobin-A (23-31)

Mammaglobin-A (23-31)

カタログ番号 B1575245
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mammaglobin-A

科学的研究の応用

Clinical Utility and Expression in Breast Cancer

Mammaglobin A, a member of the secretoglobin family, is prominently expressed in most breast cancers. It's a potential marker for detecting circulating or disseminated tumor cells in breast cancer and is being investigated as a therapeutic target for immune therapies targeting breast cancer (Ghersevich & Ceballos, 2013). Watson et al. (1999) found mammaglobin to be strongly immunopositive in a majority of primary and metastatic breast tumors, making it a crucial marker for breast cancer patient management (Watson et al., 1999).

Vaccine Development for Breast Cancer

Tiriveedhi et al. (2014) explored a phase I clinical trial of a MAM-A DNA vaccine, highlighting its safety and efficacy in eliciting MAM-A–specific CD8 T-cell responses. Preliminary evidence suggests improved progression-free survival in subjects treated with this vaccine (Tiriveedhi et al., 2014).

Detection of Mammaglobin in Breast Cancer Diagnosis

Gal et al. (2001) investigated the potential of cell‐free mammaglobin mRNA in plasma as a diagnostic marker for breast cancer, reinforcing its specificity and correlation with prognostic factors (Gal et al., 2001).

T Cell Immune Response and Immunotherapy

Jaramillo et al. (2002) identified HLA‐A3‐restricted CD8+ T cell epitopes derived from mammaglobin‐A, demonstrating the immunotherapeutic potential of this antigen for breast cancer treatment and prevention (Jaramillo et al., 2002). Fleming and Watson (2000) highlighted mammaglobin's utility as a marker for primary, metastatic, and occult breast cancer, emphasizing its expression in a significant proportion of breast tumors (Fleming & Watson, 2000).

CD4+ICOShi T Cell Responses in Breast Cancer Patients

Tiriveedhi et al. (2013) reported that Mam-A cDNA vaccination in breast cancer patients led to a significant increase in CD4+ICOShi T cells and a decrease in regulatory T cells, indicating a potential antitumor immunity response (Tiriveedhi et al., 2013).

HLA-A2-restricted Mammaglobin-A-derived Epitopes

Jaramillo et al. (2004) identified HLA-A2-restricted mammaglobin-A-derived epitopes recognized by CD8+ cytotoxic T lymphocytes (CTL), providing a basis for developing new therapeutic strategies for breast cancer (Jaramillo et al., 2004).

Role of Mammaglobin in Breast Carcinoma Aggressiveness

Milosevic et al. (2021) studied the role of mammaglobin A in predicting breast carcinoma aggressiveness, suggesting its potential as a significant prognostic factor (Milosevic et al., 2021).

特性

製品名

Mammaglobin-A (23-31)

配列

PLLENVISK

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Mammaglobin-A (23-31)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。